4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate
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Overview
Description
4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate is a complex organic compound with a unique structure that includes both hydrophobic and hydrophilic regions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate involves multiple steps, including the formation of the hexadecanoylamino group, the hydroxyoctadec-4-enyl chain, and the butanedioate ester linkage. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the octadec-4-enyl chain can be reduced to form saturated compounds.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential role in cellular signaling and membrane dynamics.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of novel materials and formulations, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(E)-2-(hexadecanoylamino)-3-hydroxy-octadec-4-enyl] 2-(trimethyl-λ5-azanyl)ethyl hydrogen phosphate
- 2-(N-Hexadecanoylamino)-4-nitrophenyl β-D-glucopyranoside
Uniqueness
4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, providing distinct advantages in certain applications.
Properties
Molecular Formula |
C41H77NO7 |
---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate |
InChI |
InChI=1S/C41H77NO7/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)37(36-49-41(46)33-32-40(45)48-35-34-47-3)42-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,37-38,43H,4-27,29,31-36H2,1-3H3,(H,42,44)/b30-28+ |
InChI Key |
AVEKIUFLDWAVJR-SJCQXOIGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC(=O)CCC(=O)OCCOC)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC(=O)CCC(=O)OCCOC)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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